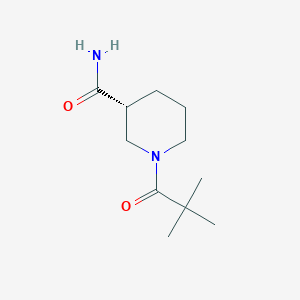
(R)-1-Pivaloylpiperidine-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-1-Pivaloylpiperidine-3-carboxamide is a chemical compound with a specific stereochemistry, indicated by the ® configuration. This compound is a derivative of piperidine, a six-membered ring containing one nitrogen atom. The pivaloyl group, a tert-butyl carbonyl group, is attached to the nitrogen atom, and the carboxamide group is attached to the third carbon of the piperidine ring. This structure imparts unique chemical and physical properties to the compound, making it of interest in various fields of research and industry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-Pivaloylpiperidine-3-carboxamide typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including the reduction of pyridine or the cyclization of appropriate precursors.
Introduction of the Pivaloyl Group: The pivaloyl group can be introduced by reacting the piperidine with pivaloyl chloride in the presence of a base such as triethylamine. This reaction typically occurs under mild conditions and yields the pivaloylated piperidine.
Formation of the Carboxamide Group: The carboxamide group can be introduced by reacting the pivaloylated piperidine with an appropriate amine or ammonia in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production of ®-1-Pivaloylpiperidine-3-carboxamide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
Oxidation: ®-1-Pivaloylpiperidine-3-carboxamide can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or hydrogen peroxide. These reactions can lead to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride. These reactions can convert the carboxamide group to an amine or other reduced forms.
Substitution: The compound can undergo substitution reactions, particularly at the piperidine ring. Halogenation, nitration, and sulfonation are common substitution reactions that can be performed using appropriate reagents and conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens (chlorine, bromine), nitric acid, sulfuric acid.
Major Products Formed
Oxidation Products: Oxidized derivatives of the piperidine ring.
Reduction Products: Reduced forms of the carboxamide group, such as amines.
Substitution Products: Halogenated, nitrated, or sulfonated derivatives of the piperidine ring.
科学的研究の応用
®-1-Pivaloylpiperidine-3-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: The compound is studied for its potential biological activities, including its interaction with enzymes and receptors. It can serve as a lead compound in drug discovery and development.
Medicine: Research into its pharmacological properties may reveal potential therapeutic applications, such as in the treatment of neurological disorders or as an analgesic.
Industry: The compound’s stability and reactivity make it useful in various industrial processes, including the production of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of ®-1-Pivaloylpiperidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The pivaloyl and carboxamide groups can form hydrogen bonds and other interactions with the active sites of these targets, modulating their activity. The compound may also influence signaling pathways and cellular processes, leading to its observed effects.
類似化合物との比較
Similar Compounds
1-Pivaloylpiperidine-3-carboxamide: Lacks the ® stereochemistry, which may result in different biological activities and properties.
N-Pivaloylpiperidine: Similar structure but lacks the carboxamide group, leading to different reactivity and applications.
Piperidine-3-carboxamide: Lacks the pivaloyl group, resulting in different chemical and physical properties.
Uniqueness
®-1-Pivaloylpiperidine-3-carboxamide is unique due to its specific stereochemistry and the presence of both pivaloyl and carboxamide groups. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.
特性
分子式 |
C11H20N2O2 |
|---|---|
分子量 |
212.29 g/mol |
IUPAC名 |
(3R)-1-(2,2-dimethylpropanoyl)piperidine-3-carboxamide |
InChI |
InChI=1S/C11H20N2O2/c1-11(2,3)10(15)13-6-4-5-8(7-13)9(12)14/h8H,4-7H2,1-3H3,(H2,12,14)/t8-/m1/s1 |
InChIキー |
AVDUJVVTPFGPDC-MRVPVSSYSA-N |
異性体SMILES |
CC(C)(C)C(=O)N1CCC[C@H](C1)C(=O)N |
正規SMILES |
CC(C)(C)C(=O)N1CCCC(C1)C(=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


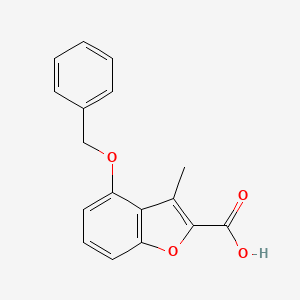
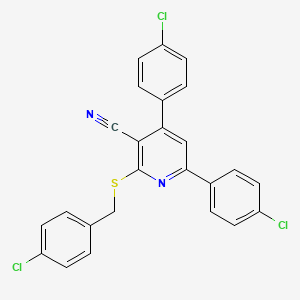
![tert-Butyl 2H-spiro[benzofuran-3,4'-piperidine]-1'-carboxylate](/img/structure/B11780494.png)
![1-(6,7,8,9-Tetrahydro-5H-cyclohepta[c]pyridazin-3-yl)piperidin-4-amine](/img/structure/B11780497.png)




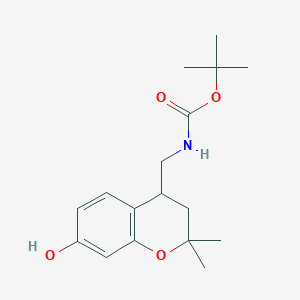
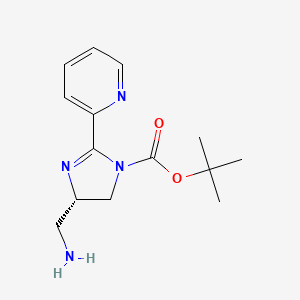
![4-(1,3-Dioxo-7-(pyridin-4-yl)tetrahydro-1H-pyrrolo[1,2-c]imidazol-2(3H)-yl)-2-(trifluoromethyl)benzonitrile](/img/structure/B11780561.png)
![1-(4-(4-Amino-2-methoxy-5-oxo-7,8-dihydropyrido[4,3-D]pyrimidin-6(5H)-YL)phenyl)cyclopropanecarbonitrile](/img/structure/B11780573.png)
![4-(tert-Butyl)-5-(methylsulfonyl)-1H-thieno[2,3-c]pyrazol-3-amine](/img/structure/B11780575.png)

